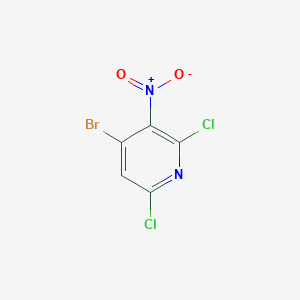
sodium;azepane-1-carbodithioate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium azepane-1-carbodithioate dihydrate: is a chemical compound with the formula C₇H₁₂NNaS₂·2H₂O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium azepane-1-carbodithioate dihydrate typically involves the reaction of azepane-1-carbodithioic acid with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then crystallized to obtain the dihydrate form .
Industrial Production Methods: While specific industrial production methods for sodium azepane-1-carbodithioate dihydrate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Sodium azepane-1-carbodithioate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and halides are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted carbodithioates.
Aplicaciones Científicas De Investigación
Chemistry: Sodium azepane-1-carbodithioate dihydrate is used as a ligand in the synthesis of metal complexes. These complexes have been studied for their electronic and photoluminescent properties .
Biology and Medicine: The compound and its metal complexes have shown potential cytotoxic activity against certain cancer cell lines, such as the MDA-MB-231 human breast cancer cell line. This makes it a promising candidate for further research in cancer treatment .
Industry: In industrial applications, sodium azepane-1-carbodithioate dihydrate is used in the development of new materials with specific electronic and photoluminescent properties .
Mecanismo De Acción
The mechanism of action of sodium azepane-1-carbodithioate dihydrate involves its interaction with metal ions to form complexes. These complexes can inhibit glucose uptake in cancer cells, leading to energy deprivation and cell death. Additionally, the compound induces the production of nitric oxide, which enhances oxidative stress in cancer cells, contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
- Potassium azepane-1-carbodithioate
- Azepane-1-carbodithioic acid
- Other carbodithioate derivatives
Uniqueness: Sodium azepane-1-carbodithioate dihydrate is unique due to its specific interaction with metal ions and its ability to form stable complexes with distinct electronic and photoluminescent properties. Its potential cytotoxic activity against cancer cells further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
sodium;azepane-1-carbodithioate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2.Na.2H2O/c9-7(10)8-5-3-1-2-4-6-8;;;/h1-6H2,(H,9,10);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNQUNMPRFXEJL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)

![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)



![6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B8234467.png)
![(2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B8234482.png)
![benzyl N-[[(6aR,9S,10aR)-4,6a,7,9,10a-pentamethyl-8,10-dihydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl]carbamate](/img/structure/B8234485.png)


